2-Norbornanethiol, acetate
Overview
Description
2-Norbornanethiol, acetate is an organic compound with the molecular formula C₉H₁₄OS. It is a derivative of norbornane, a bicyclic hydrocarbon, and features a thiol group and an acetate ester. This compound is known for its unique structure and reactivity, making it a subject of interest in various chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Norbornanethiol, acetate typically involves the reaction of norbornene with thiol and acetic anhydride. One common method includes the following steps:
Hydroboration-Oxidation: Norbornene undergoes hydroboration to form norbornanol.
Thiol Addition: Norbornanol reacts with thiol in the presence of a catalyst to form 2-Norbornanethiol.
Acetylation: The thiol group is then acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Norbornanethiol, acetate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or disulfides.
Reduction: The acetate ester can be reduced to yield the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids, disulfides.
Reduction: Alcohols.
Substitution: Various substituted norbornane derivatives.
Scientific Research Applications
2-Norbornanethiol, acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Norbornanethiol, acetate involves its interaction with molecular targets through its thiol and acetate groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding thiol, which can further participate in biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Norbornanol: A precursor in the synthesis of 2-Norbornanethiol, acetate.
Norbornene: The parent hydrocarbon from which this compound is derived.
2-Norbornanone: Another derivative of norbornane with a ketone functional group.
Uniqueness
This compound is unique due to its combination of a thiol and an acetate ester on the norbornane scaffold. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
S-(2-bicyclo[2.2.1]heptanyl) ethanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14OS/c1-6(10)11-9-5-7-2-3-8(9)4-7/h7-9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEZPHRQPYDGQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CC2CCC1C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00920279 | |
Record name | S-Bicyclo[2.2.1]heptan-2-yl ethanethioatato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00920279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24584-23-4, 90611-37-3 | |
Record name | 2-Norbornanethiol, acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024584234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC93922 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93922 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | S-Bicyclo[2.2.1]heptan-2-yl ethanethioatato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00920279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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